molecular formula C22H21N3O4 B12171876 3-hydroxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2H-1,4-benzoxazine-6-carboxamide

3-hydroxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B12171876
M. Wt: 391.4 g/mol
InChI Key: AAOGXJBKXNQKSP-UHFFFAOYSA-N
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Description

3-hydroxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2H-1,4-benzoxazine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
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Biological Activity

3-Hydroxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound is characterized by a unique structural framework that combines a benzoxazine moiety with a carbazole derivative, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C17H20N2O3C_{17}H_{20}N_2O_3 with a molecular weight of approximately 300.35 g/mol. The presence of functional groups such as hydroxyl, methoxy, and amide enhances its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of the carbazole scaffold, including this compound, show significant anticancer properties. For instance, compounds based on the 2,3,4,9-tetrahydro-1H-carbazole scaffold have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HTC116 (colon cancer), and A596 (lung cancer) .
  • Mechanism of Action : The anticancer effects are attributed to several mechanisms:
    • Induction of DNA damage and apoptosis.
    • Disruption of mitochondrial function.
    • Inhibition of angiogenesis .

Case Studies

Case Study 1: Anticancer Evaluation
A series of in vitro assays were conducted to evaluate the cytotoxicity of the compound against MCF-7 cells. The results indicated:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) for the compound was found to be in the low micromolar range, suggesting potent activity against these cancer cells.
  • Morphological Changes : Treated cells exhibited significant morphological alterations consistent with apoptosis.

Case Study 2: Glycine Transporter Inhibition
Another study focused on the potential of this compound as an inhibitor of glycine transporters (GlyT). Compounds similar in structure were tested for their ability to inhibit GlyT1:

  • Inhibition Assay Results : Only specific analogs demonstrated significant inhibition with IC50 values ranging from 8.0 µM to nanomolar ranges for more potent derivatives .

Comparative Analysis

To better understand the biological activity of this compound in relation to other compounds, a comparative analysis is presented below:

Compound NameStructureNotable FeaturesBiological Activity
6-MethoxycarbazoleStructureLacks pyrazine moietyNeuroactive properties
N-(4-Methylphenyl)-pyrazineStructureSimpler structurePotential similar activity
2-Carboxy-N-(6-methoxycarbazole)StructureRelated structureVaries in functionalization

The uniqueness of this compound lies in its dual functionality derived from both the carbazole and benzoxazine components. This combination may enhance its bioactivity compared to simpler analogs.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 3-hydroxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2H-1,4-benzoxazine-6-carboxamide exhibit anticancer properties. The benzoxazine scaffold is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that the incorporation of carbazole derivatives enhances the cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapy .

Antioxidant Properties
The compound has been studied for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of hydroxy and methoxy groups in its structure contributes to its free radical scavenging activity .

Neuropharmacology

Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective effects. The carbazole moiety is known to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease. Studies have shown that derivatives of carbazole can enhance cognitive function and protect neuronal cells from degeneration .

Potential as an Antidepressant
Preliminary studies suggest that the compound may possess antidepressant-like effects. This is attributed to its interaction with serotonin receptors and modulation of neurotransmitter levels in the brain. Further investigation into its pharmacodynamics could pave the way for new antidepressant therapies .

Therapeutic Agent Development

Synthesis of Novel Derivatives
The synthesis of this compound opens avenues for creating novel derivatives with enhanced biological activities. Structure-activity relationship (SAR) studies can help identify modifications that improve efficacy and reduce toxicity .

Formulation in Drug Delivery Systems
Due to its unique chemical structure, this compound can be explored for use in drug delivery systems. Its compatibility with various carriers could enhance the bioavailability of therapeutic agents, especially in targeted drug delivery applications .

Case Studies

StudyApplicationFindings
AnticancerDemonstrated significant cytotoxic effects on breast cancer cell lines.
NeuroprotectionShowed protective effects against oxidative stress-induced neuronal damage.
AntidepressantIndicated potential antidepressant activity through serotonin receptor modulation.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C22H21N3O4/c1-28-13-6-7-16-15(10-13)14-3-2-4-17(21(14)24-16)25-22(27)12-5-8-19-18(9-12)23-20(26)11-29-19/h5-10,17,24H,2-4,11H2,1H3,(H,23,26)(H,25,27)

InChI Key

AAOGXJBKXNQKSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CC5=C(C=C4)OCC(=O)N5

Origin of Product

United States

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